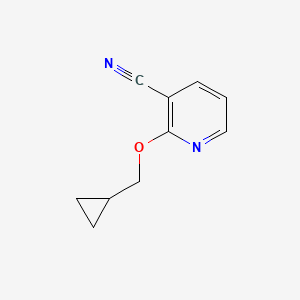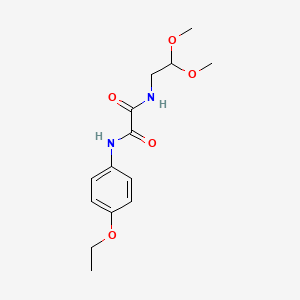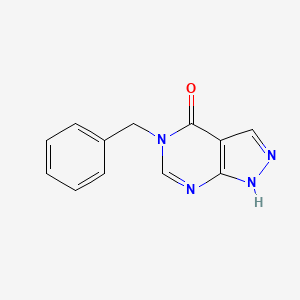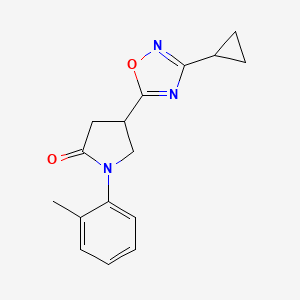![molecular formula C10H4BrFN2 B6420176 2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile CAS No. 771575-79-2](/img/structure/B6420176.png)
2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a propanedinitrile group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-fluorobenzaldehyde.
Condensation Reaction: The aldehyde undergoes a condensation reaction with malononitrile in the presence of a base, such as piperidine, to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Condensation Reactions: It can participate in further condensation reactions with other carbonyl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Aplicaciones Científicas De Investigación
2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(5-bromo-2-chlorophenyl)methylidene]propanedinitrile
- 2-[(5-bromo-2-methylphenyl)methylidene]propanedinitrile
- 2-[(5-bromo-2-nitrophenyl)methylidene]propanedinitrile
Uniqueness
2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity compared to similar compounds .
Propiedades
IUPAC Name |
2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrFN2/c11-9-1-2-10(12)8(4-9)3-7(5-13)6-14/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXMRCMRSVIFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=C(C#N)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carbonyl)-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B6420101.png)
![2,15-dimethyl-14-(6-methylheptan-2-yl)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-5-ol](/img/structure/B6420115.png)

![1-[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6420127.png)
![ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6420138.png)
![Ethyl 1-[(3-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate](/img/structure/B6420152.png)
![tert-butyl N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B6420156.png)

![1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)pyrrolidine-2-carboxylic acid](/img/structure/B6420164.png)
![(6-chloro-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B6420183.png)
![9-(4-Chloro-phenyl)-11-methyl-8-oxa-10-aza-tricyclo[7.3.1.0*2,7*]trideca-2,4,6,11-tetraene-12-carboxylic acid methyl ester](/img/structure/B6420189.png)
![3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B6420195.png)
